Dithiobutylamine

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

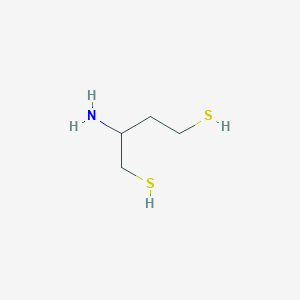

C4H11NS2 |

|---|---|

Molecular Weight |

137.3 g/mol |

IUPAC Name |

2-aminobutane-1,4-dithiol |

InChI |

InChI=1S/C4H11NS2/c5-4(3-7)1-2-6/h4,6-7H,1-3,5H2 |

InChI Key |

VGLCUHJZKWYDPC-UHFFFAOYSA-N |

Canonical SMILES |

C(CS)C(CS)N |

Origin of Product |

United States |

Foundational & Exploratory

Dithiobutylamine (DTBA): A Technical Guide to its Applications in Biochemistry

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Dithiobutylamine (DTBA), chemically known as (2S)-2-amino-1,4-dimercaptobutane, is a potent and versatile dithiol reducing agent that is gaining prominence in biochemistry and related fields.[1] It serves as a superior alternative to the conventional dithiothreitol (B142953) (DTT) for the reduction of disulfide bonds in proteins and peptides.[1][2] Key advantages of DTBA include its significantly faster reduction kinetics at neutral pH, stemming from its lower thiol pKa values, and its high affinity for metal ions, which opens up unique applications in the study of metalloproteins.[1][3] This guide provides an in-depth overview of DTBA's core uses, quantitative performance data, detailed experimental protocols, and visualizations of its biochemical mechanisms.

Introduction to this compound

Disulfide bonds between cysteine residues are critical for the structural integrity and biological activity of many proteins.[2] The ability to controllably reduce these bonds is fundamental to a wide range of biochemical and biotechnological applications, from protein characterization and purification to the modulation of protein function.[2] For decades, dithiothreitol (DTT) has been the reagent of choice for this purpose.[1][4] However, DTT's efficacy is diminished at neutral pH, where the majority of its thiol groups are protonated and thus less reactive.[1][4]

DTBA emerges as a highly efficient substitute, addressing the limitations of DTT.[5] Synthesized from the abundant amino acid L-aspartic acid, DTBA possesses thiol groups with pKa values approximately one unit lower than those of DTT.[1][4] This translates to a higher concentration of the reactive thiolate form at physiological pH, resulting in faster and more efficient reduction of disulfide bonds in both small molecules and complex proteins.[1][6] Furthermore, the presence of an amino group in its structure facilitates its purification via cation-exchange and allows for straightforward conjugation to other molecules or surfaces.[1][4]

Core Applications in Biochemistry

Reduction of Protein and Peptide Disulfide Bonds

The primary application of DTBA is the rapid and quantitative cleavage of disulfide bonds. This is essential for:

-

Protein Denaturation and Electrophoresis: In techniques like SDS-PAGE, complete reduction of disulfide bonds is necessary to fully denature proteins and ensure their migration is proportional to their molecular weight.[5] DTBA's rapid action can improve the resolution and accuracy of these analyses.

-

Protein Sequencing and Mass Spectrometry: Cleavage of disulfide bonds is a prerequisite for accurate protein sequencing and the analysis of peptide fragments in mass spectrometry.

-

Enzyme Assays and Functional Studies: By reducing disulfide bonds, researchers can investigate their role in enzyme activity, protein-protein interactions, and overall biological function.[6] DTBA has been shown to be more efficient than DTT in restoring the enzymatic function of proteins.[6][7]

-

Preventing Oxidation: DTBA can be used to maintain proteins in a reduced state, preventing the formation of intra- and intermolecular disulfide bonds that can lead to aggregation and loss of function.[2]

Studies of Metalloproteins

DTBA exhibits a high affinity for various metal ions, including Zn(II), Cd(II), Ni(II), Co(II), and Cu(I), forming stable complexes.[3] This property makes it a valuable tool for:

-

Competition Studies: DTBA can be used as a competitive agent to study metal binding in metalloproteins.[2][3] Its ability to form more stable complexes than DTT provides a greater interference capacity, allowing for more precise characterization of metal-protein interactions.[3]

-

Metal Chelation: The strong metal-binding capacity of DTBA can be utilized to remove inhibitory metal ions from biochemical reactions. However, it is important to note that this can also interfere with the function of metalloenzymes.[3]

Quantitative Data Presentation

The following tables summarize the key quantitative data comparing the performance of DTBA and DTT.

Table 1: Physicochemical Properties of Disulfide-Reducing Agents

| Property | This compound (DTBA) | Dithiothreitol (DTT) |

| Thiol pKa1 | ~8.2 | ~9.2 |

| Thiol pKa2 | ~9.5 | ~10.1 |

| Redox Potential (E°′) | (-0.317 ± 0.002) V | -0.327 V |

Table 2: Relative Reduction Rates of DTBA vs. DTT

| Substrate | pH | Rate Acceleration (kobsDTBA / kobsDTT) |

| Oxidized β-mercaptoethanol | 7.0 | 3.5-fold |

| Oxidized β-mercaptoethanol | 5.5 | 4.4-fold |

| Oxidized L-glutathione | 7.0 | 5.2-fold |

| Papain (enzyme) | - | 14-fold faster restoration of activity |

Data sourced from[4].

Experimental Protocols

Protocol 1: General Reduction of Protein Disulfide Bonds

Objective: To reduce disulfide bonds in a protein sample for subsequent analysis (e.g., SDS-PAGE, mass spectrometry).

Materials:

-

Protein sample in a suitable buffer (e.g., Tris-HCl, phosphate (B84403) buffer)

-

This compound (DTBA) stock solution (e.g., 1 M in water)

-

Denaturing buffer (optional, e.g., containing 6 M guanidinium (B1211019) chloride or 8 M urea (B33335) for buried disulfide bonds)[5]

Methodology:

-

Prepare the protein sample at the desired concentration in the chosen buffer.

-

If necessary, add denaturant to the protein solution to expose buried disulfide bonds.

-

Add DTBA from the stock solution to a final concentration typically ranging from 1 to 10 mM. The optimal concentration may need to be determined empirically.

-

Incubate the reaction mixture at room temperature or 37°C for 15-60 minutes. The incubation time can be optimized based on the specific protein and downstream application.

-

Proceed with the subsequent analysis (e.g., add SDS-PAGE sample buffer and heat, or perform buffer exchange to remove the reducing agent).

Protocol 2: Assay for Determining Free Sulfhydryl Groups (Ellman's Reagent)

Objective: To quantify the number of free sulfhydryl groups in a protein sample after reduction with DTBA.

Materials:

-

Protein sample (reduced with DTBA and with DTBA removed)

-

Ellman's Reagent (5,5'-dithiobis-(2-nitrobenzoic acid), DTNB) solution

-

Reaction buffer (e.g., 0.1 M sodium phosphate, pH 8.0)

-

Cysteine or another sulfhydryl standard for generating a standard curve

-

Spectrophotometer

Methodology:

-

Reduce the protein sample with DTBA as described in Protocol 1.

-

Remove excess DTBA from the sample using dialysis, size-exclusion chromatography, or another suitable method.

-

Prepare a standard curve using known concentrations of a sulfhydryl standard like cysteine.

-

In a microplate or cuvette, mix the reduced protein sample with the reaction buffer.

-

Add Ellman's Reagent to the sample and the standards.

-

Incubate at room temperature for 15 minutes.

-

Measure the absorbance at 412 nm.

-

Calculate the concentration of free sulfhydryl groups in the protein sample by comparing its absorbance to the standard curve.

Mandatory Visualizations

Caption: Mechanism of disulfide bond reduction by this compound (DTBA).

Caption: Interaction of this compound (DTBA) with metal ions and its implications.

Conclusion

This compound represents a significant advancement in the toolkit of biochemists, protein scientists, and drug development professionals. Its superior kinetic properties and unique metal-chelating abilities make it a powerful reagent for a wide array of applications, from routine protein analysis to specialized studies of metalloprotein function. As research continues to uncover its full potential, DTBA is poised to become the new standard for disulfide bond reduction in the life sciences.

References

- 1. A Potent, Versatile Disulfide-Reducing Agent from Aspartic Acid - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Coordination properties of this compound (DTBA), a newly introduced protein disulfide reducing agent - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Dithiothreitol - Wikipedia [en.wikipedia.org]

- 6. researchgate.net [researchgate.net]

- 7. scielo.br [scielo.br]

An In-depth Technical Guide to Dithiobutylamine (DTBA)

For Researchers, Scientists, and Drug Development Professionals

Abstract

Dithiobutylamine (DTBA), with the IUPAC name (S)-2-aminobutane-1,4-dithiol, is a potent and versatile disulfide-reducing agent developed as a superior alternative to dithiothreitol (B142953) (DTT).[1][2] Its rational design, originating from L-aspartic acid, confers advantageous physicochemical properties, including a lower pKa and a strong reduction potential, leading to enhanced reactivity, particularly at neutral pH.[1][3] This guide provides a comprehensive overview of the physical and chemical properties of DTBA, its synthesis, and its mechanism of action. Experimental methodologies are detailed, and key data is presented in structured tables for clarity. Visual diagrams are provided to illustrate reaction pathways and experimental workflows.

Physical Properties

This compound hydrochloride is a white to off-white, nearly odorless solid that is highly soluble in water.[2][4][5] Its physical characteristics are summarized in the table below.

| Property | Value | Source(s) |

| Appearance | White to off-white solid | [2][4] |

| Odor | Nearly odorless | [4] |

| Melting Point (HCl salt) | 210-225 °C | [6] |

| Solubility | Water: Soluble, Organic Solvents: Information not widely available, but likely soluble in polar organic solvents. | [4][7][8] |

Chemical Properties

DTBA's chemical properties make it a highly effective reducing agent for disulfide bonds in both small molecules and complex proteins.[3][6] Its enhanced reactivity compared to DTT is a key feature, stemming from its lower thiol pKa values.[1]

| Property | Value | Source(s) |

| IUPAC Name | (S)-2-aminobutane-1,4-dithiol | [2] |

| Synonyms | DTBA, (2S)-2-Amino-1,4-dimercaptobutane hydrochloride | [9] |

| CAS Number | 1363594-47-1 (free base); 1363376-98-0 (hydrochloride) | [2][9] |

| Molecular Formula | C4H11NS2 (free base); C4H12ClNS2 (hydrochloride) | [2][9] |

| Molar Mass | 137.27 g/mol (free base); 173.73 g/mol (hydrochloride) | [2][9] |

| pKa (thiol groups) | 8.2 and 9.3 | [1] |

| Disulfide Reduction Potential (E°') | -0.317 V | [1] |

| Reactivity | Reduces disulfide bonds 3-5 times faster than DTT in small molecules and significantly faster in proteins like papain.[6] Also shows a strong affinity for metal ions.[10] |

Reactivity and Stability

DTBA is a potent reducing agent due to the lower pKa of its thiol groups compared to DTT. This means that at a neutral pH, a larger fraction of DTBA molecules are in the reactive thiolate form.[1] The presence of the amino group also allows for its removal from reaction mixtures using cation exchange resins.[6] Like other thiols, DTBA is susceptible to oxidation by air, and its stability is better at lower temperatures and pH.[11]

Experimental Protocols

Synthesis of (S)-2-Aminobutane-1,4-dithiol (DTBA) from L-Aspartic Acid

DTBA is synthesized from the readily available and inexpensive starting material, L-aspartic acid. The synthesis involves a multi-step process that can be performed on a large scale.[1][3]

Note: The following is a generalized workflow based on published literature. Detailed experimental procedures, including specific reagents, quantities, and reaction conditions, can be found in the supporting information of the cited primary literature.[1]

Synthesis of DTBA from L-Aspartic Acid.

Reduction of Protein Disulfide Bonds

DTBA is used to reduce disulfide bonds in proteins, a crucial step in protein characterization, refolding, and analysis.

Note: The following is a general protocol. Optimal conditions (concentration, temperature, incubation time) may vary depending on the specific protein and buffer system.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. This compound - Wikipedia [en.wikipedia.org]

- 3. A Potent, Versatile Disulfide-Reducing Agent from Aspartic Acid - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. (S)-2-Aminobutane-1,4-dithiol hydrochloride | 1363376-98-0 | FA178335 [biosynth.com]

- 6. (S)-2-アミノブタン-1,4-ジチオール 塩酸塩 99% (titration) | Sigma-Aldrich [sigmaaldrich.com]

- 7. Solubility and Stability of Some Pharmaceuticals in Natural Deep Eutectic Solvents-Based Formulations - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. scbt.com [scbt.com]

- 10. Coordination properties of this compound (DTBA), a newly introduced protein disulfide reducing agent - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. US20170016041A1 - Stabilized reducing agents and methods using same - Google Patents [patents.google.com]

Dithiobutylamine (DTBA): A Technical Guide to its Mechanism of Action as a Superior Reducing Agent

For Researchers, Scientists, and Drug Development Professionals

Abstract

Dithiobutylamine (DTBA), chemically known as (2S)-2-amino-1,4-dimercaptobutane, is a potent dithiol reducing agent that has emerged as a superior alternative to the conventional dithiothreitol (B142953) (DTT). Its unique chemical structure, featuring lower thiol pKa values, confers a significant kinetic advantage, particularly at neutral pH. This technical guide provides an in-depth exploration of the mechanism of action of DTBA, supported by quantitative data, detailed experimental protocols, and visual diagrams to facilitate its application in research and drug development.

Introduction

The reduction of disulfide bonds is a critical step in numerous biochemical and biotechnological applications, including protein structure-function studies, enzyme activity restoration, and preparation for mass spectrometry. For decades, dithiothreitol (DTT) has been the reagent of choice for this purpose. However, its efficacy is limited at physiological pH due to the high pKa values of its thiol groups, with over 99% of them being protonated and thus unreactive at pH 7.[1][2] This limitation prompted the development of more efficient reducing agents, leading to the synthesis of this compound (DTBA) from L-aspartic acid.[2] DTBA's lower thiol pKa values result in a higher concentration of the reactive thiolate anion at neutral pH, leading to significantly faster reduction of disulfide bonds in both small molecules and proteins.[2][3] This guide delves into the core principles of DTBA's action, providing the necessary technical details for its effective utilization.

Mechanism of Action

The reducing activity of DTBA, like other dithiol reducing agents, proceeds via a two-step thiol-disulfide exchange reaction. The process is initiated by the nucleophilic attack of a deprotonated thiol group (thiolate) on the disulfide bond of the target molecule.

-

Step 1: Nucleophilic Attack and Formation of a Mixed Disulfide. One of the thiol groups of DTBA, in its reactive thiolate form, attacks one of the sulfur atoms of the disulfide bridge. This results in the cleavage of the disulfide bond and the formation of a transient mixed disulfide between DTBA and the target molecule.

-

Step 2: Intramolecular Cyclization and Release of the Reduced Target. The second thiol group of the same DTBA molecule then attacks the sulfur atom of the newly formed mixed disulfide. This intramolecular reaction is highly favorable and leads to the formation of a stable, six-membered cyclic disulfide (oxidized DTBA) and the release of the target molecule with its original disulfide bond now reduced to two free thiol groups.[2] The formation of this stable ring structure drives the reaction to completion.

dot

Caption: Mechanism of disulfide bond reduction by DTBA.

Physicochemical Properties and Quantitative Comparison

The superior performance of DTBA as a reducing agent is rooted in its distinct physicochemical properties, particularly its lower thiol pKa values and redox potential, which are comparable to DTT.

| Property | This compound (DTBA) | Dithiothreitol (DTT) | Tris(2-carboxyethyl)phosphine (B1197953) (TCEP) |

| Formula | C₄H₁₁NS₂ | C₄H₁₀O₂S₂ | C₉H₁₅O₆P |

| Molecular Weight | 137.27 g/mol | 154.25 g/mol | 250.19 g/mol |

| Thiol pKa Values | 8.2 ± 0.2 and 9.3 ± 0.1[2] | 9.2 and 10.1 | Not applicable (phosphine-based) |

| Redox Potential (E°' at pH 7) | -0.317 ± 0.002 V[3] | -0.327 V[2] | -0.29 V (estimated) |

| Optimal pH Range | More effective at neutral and slightly acidic pH | > 7.0 | 1.5 - 8.5[4] |

| Odor | Nearly odorless | Strong, unpleasant | Odorless[4] |

| Stability in Air | More stable than DTT | Prone to oxidation | Highly resistant to air oxidation[5] |

| Reactivity with Maleimides | Less interference than DTT | Inhibits maleimide (B117702) conjugation[6] | Does not interfere[6] |

Kinetic Performance

Experimental data consistently demonstrates the kinetic superiority of DTBA over DTT in reducing disulfide bonds in various substrates.

| Substrate | pH | Fold Increase in Rate (DTBA vs. DTT) | Reference |

| Oxidized β-mercaptoethanol | 7.0 | 3.5 | [2][3] |

| Oxidized β-mercaptoethanol | 5.5 | 4.4 | [2][3] |

| Oxidized L-glutathione | 7.0 | 5.2 | [2][3] |

| Papain (hydrophobic/anionic active site) | 7.0 | 14 | [2] |

| Creatine Kinase (cationic active site) | 7.0 | ~1 | [2] |

The enhanced performance of DTBA, especially at lower pH, is directly attributable to its lower thiol pKa, which ensures a higher population of the reactive thiolate species.[2][3]

Experimental Protocols

While a specific, universally optimized protocol for DTBA is still emerging, the following sections provide detailed methodologies adapted from established protein reduction procedures that can be effectively applied using DTBA.

General Protocol for Protein Disulfide Bond Reduction for Mass Spectrometry

This protocol is adapted from a standard DTT-based method for preparing protein samples for mass spectrometry analysis.[1][7]

Materials:

-

This compound (DTBA)

-

Ammonium (B1175870) bicarbonate buffer (50 mM, pH 8.0)

-

Iodoacetamide (B48618) (IAA) solution (55 mM in 50 mM ammonium bicarbonate)

-

Acetonitrile (ACN)

-

Trifluoroacetic acid (TFA)

-

Protein sample

Procedure:

-

Protein Solubilization: Dissolve the protein sample in 50 mM ammonium bicarbonate buffer to a final concentration of 1 mg/mL.

-

Reduction: Add DTBA to the protein solution to a final concentration of 10 mM. Incubate the mixture at 56°C for 30-60 minutes. Note: Due to DTBA's higher reactivity, shorter incubation times may be sufficient and should be optimized for the specific protein.

-

Alkylation: Cool the sample to room temperature. Add iodoacetamide solution to a final concentration of 20 mM. Incubate in the dark at room temperature for 30 minutes. This step is crucial to prevent the re-formation of disulfide bonds.

-

Quenching: Quench the alkylation reaction by adding a small amount of DTBA or DTT.

-

Sample Cleanup: The sample can now be processed for enzymatic digestion (e.g., with trypsin) followed by desalting using a C18 ZipTip or equivalent before mass spectrometry analysis.

dot

Caption: General workflow for protein reduction using DTBA for mass spectrometry.

Protocol for Restoration of Enzyme Activity

This protocol provides a general guideline for restoring the activity of an enzyme that has been inactivated due to disulfide bond formation.

Materials:

-

This compound (DTBA)

-

Appropriate buffer for the enzyme of interest (ensure it is compatible with DTBA)

-

Enzyme sample (inactivated)

-

Substrate for the enzyme activity assay

Procedure:

-

Enzyme Preparation: Prepare a solution of the inactivated enzyme in a suitable buffer.

-

Reduction: Add DTBA to the enzyme solution to a final concentration typically ranging from 1 to 10 mM. The optimal concentration should be determined empirically.

-

Incubation: Incubate the mixture at a suitable temperature (e.g., room temperature or 37°C) for a specific duration (e.g., 15-60 minutes). Monitor the restoration of enzyme activity at different time points to determine the optimal incubation time.

-

Enzyme Activity Assay: At the desired time points, take an aliquot of the reaction mixture and perform a standard enzyme activity assay using the appropriate substrate.

-

Control: As a control, perform the same procedure without the addition of DTBA to measure any spontaneous reactivation.

Synthesis of this compound

DTBA is synthesized from the readily available and inexpensive amino acid, L-aspartic acid, through a multi-step process. Two primary synthetic routes have been reported.[2]

dot

Caption: Synthetic pathways for this compound (DTBA) from L-aspartic acid.

Applications in Cellular Signaling

Currently, there is limited published research specifically detailing the use of DTBA as a tool to modulate cellular signaling pathways. The majority of studies have focused on its in vitro applications as a superior biochemical reducing agent. However, given its properties, DTBA holds potential for use in cell-based assays to study redox signaling. Its ability to efficiently reduce disulfide bonds could be harnessed to investigate the role of specific disulfide bonds in protein function within a cellular context, provided cell permeability and cytotoxicity are carefully evaluated. Future research may explore its utility in probing the cellular redox environment and its impact on signaling cascades sensitive to the thiol-disulfide balance.

Conclusion

This compound has demonstrated itself to be a highly effective and versatile reducing agent, outperforming the traditional DTT in speed and efficiency, particularly under physiological pH conditions. Its favorable physicochemical properties, including low odor and good stability, make it an attractive choice for a wide range of applications in protein chemistry, proteomics, and drug development. While its application in cellular systems is an area ripe for exploration, the comprehensive data and protocols presented in this guide provide a solid foundation for researchers to confidently incorporate DTBA into their experimental workflows, thereby accelerating discovery and innovation.

References

- 1. researchgate.net [researchgate.net]

- 2. A Potent, Versatile Disulfide-Reducing Agent from Aspartic Acid - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

- 4. agscientific.com [agscientific.com]

- 5. documents.thermofisher.com [documents.thermofisher.com]

- 6. A comparison between the sulfhydryl reductants tris(2-carboxyethyl)phosphine and dithiothreitol for use in protein biochemistry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchers.mq.edu.au [researchers.mq.edu.au]

Dithiobutylamine (DTBA): A Superior Alternative to Dithiothreitol (DTT) for Disulfide Bond Reduction

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the significant advantages of (2S)-2-amino-1,4-dimercaptobutane (Dithiobutylamine or DTBA) over the conventional disulfide reducing agent, Dithiothreitol (DTT). For decades, DTT has been the standard for reducing disulfide bonds in peptides and proteins. However, its efficacy is hampered at neutral pH, where over 99% of its thiol groups are protonated and thus unreactive.[1][2][3][4] DTBA emerges as a potent and versatile substitute, offering faster reaction kinetics, unique chemical properties for easier handling, and comparable reducing strength.[1][2][3][4][5]

Core Advantages of DTBA

This compound distinguishes itself from DTT primarily through its chemical structure, which incorporates a primary amino group. This feature leads to several key benefits:

-

Faster Reduction Rates: DTBA consistently demonstrates faster reduction of disulfide bonds in both small molecules and proteins compared to DTT, particularly at neutral and slightly acidic pH.[1][2][3][4][5]

-

Lower Thiol pKa: The thiol pKa values of DTBA are approximately one unit lower than those of DTT, meaning a greater proportion of its thiol groups are in the reactive thiolate form at a given pH.[1][2]

-

Facilitated Isolation and Conjugation: The positively charged amino group allows for easy removal of excess DTBA from a reaction mixture using cation-exchange resins.[1][2][4] This same group provides a convenient handle for covalent attachment to other molecules or surfaces.[1][2]

-

Favorable Physicochemical Properties: The hydrochloride salt of DTBA is a nearly odorless, water-soluble white solid.[1][2]

Quantitative Comparison: DTBA vs. DTT

The superior performance of DTBA is evident in its physicochemical properties and reaction kinetics.

Table 1: Physicochemical Properties of Disulfide-Reducing Agents

| Property | This compound (DTBA) | Dithiothreitol (DTT) |

| Thiol pKa1 | 8.2 ± 0.2[1][2] | 9.2[6] |

| Thiol pKa2 | 9.3 ± 0.1[1][2] | 10.1[6] |

| Reduction Potential (E°′) | -0.317 ± 0.002 V[1][2] | -0.327 V[1][2] / -0.33 V[6][7][8][9] |

Table 2: Relative Reduction Rates of DTBA vs. DTT for Various Substrates

| Substrate | pH | Rate Acceleration (kobsDTBA/kobsDTT) |

| Oxidized β-mercaptoethanol | 7.0 | 3.5-fold[1][2] |

| 5.5 | 4.4-fold[1][2] | |

| Oxidized L-glutathione | 7.0 | 5.2-fold[1][2] |

| Papain-Cys25–S–S–CH3 | 7.0 | 14-fold[1][2] |

| Creatine kinase-Cys283–S–S–L-glutathione | 7.0 | 1.1-fold[1] |

Reaction Mechanisms and Workflows

The reduction of a disulfide bond by both DTT and DTBA proceeds through a two-step thiol-disulfide exchange mechanism. The key difference lies in the nature of the cyclic product formed.

Caption: General mechanism for disulfide bond reduction by DTT and DTBA.

The experimental workflow to compare the reduction rates of these two agents typically involves monitoring the disappearance of the disulfide substrate or the appearance of the reduced product over time.

Caption: Workflow for comparing the reduction rates of DTT and DTBA.

The advantages of DTBA can be summarized in a logical flow, highlighting how its unique structural feature leads to its superior performance and utility.

Caption: Logical flow of DTBA's advantages stemming from its amino group.

Experimental Protocols

Detailed methodologies are crucial for reproducing and validating these findings. Below are summaries of the key experimental protocols.

Determination of Thiol pKa Values

The thiol pKa values of DTBA were determined by monitoring its absorbance at 238 nm in solutions of varying pH. The deprotonated thiolate has a significantly stronger absorbance at this wavelength compared to the protonated thiol.

-

Preparation of Buffers: A series of buffered stock solutions (100 mM) of K3PO4, K2HPO4, and KH2PO4 were prepared, degassed, and flushed with N2(g) for 1 hour.

-

Preparation of DTBA Solution: A stock solution of DTBA (1.5 mM) was prepared in the KH2PO4 buffer.

-

Spectroscopic Measurement: The absorbance of the DTBA solution was measured at 238 nm across a range of pH values.

-

Data Analysis: The pKa values were determined by fitting the absorbance versus pH data to the appropriate Henderson-Hasselbalch equation for a diprotic acid.

Determination of Reduction Potential (E°′)

The reduction potential of DTBA was determined by allowing it to equilibrate with oxidized DTT and then quantifying the concentrations of the reduced and oxidized species using High-Performance Liquid Chromatography (HPLC).

-

Equilibration Reaction: DTBA (0.06 mmol) and oxidized DTT (0.06 mmol) were combined in a round-bottom flask and flushed with N2(g) for 30 minutes.

-

Reaction Initiation: Degassed 50 mM potassium phosphate (B84403) buffer (pH 7.0) was added, and the reaction was stirred under N2(g) for 24 hours at room temperature.

-

Quenching: The reaction was quenched by the addition of 3 N HCl.

-

HPLC Analysis: The reaction mixture was filtered and analyzed by reverse-phase HPLC with detection at 205 nm. The column was eluted with a water/acetonitrile gradient.

-

Calculation: Calibration curves for reduced and oxidized DTT were used to determine their equilibrium concentrations. The equilibrium constant (Keq) was calculated, and the Nernst equation was used to determine the E°′ of DTBA, assuming an E°′ of -0.327 V for DTT.[10]

Kinetics of Disulfide Bond Reduction

The rates of reduction of various disulfide-containing substrates by DTBA and DTT were compared by monitoring the reaction progress over time. The following is a general protocol for the reduction of oxidized L-glutathione.

-

Preparation of Solutions: Stock solutions of oxidized L-glutathione, DTBA, and DTT were prepared in 50 mM potassium phosphate buffer, pH 7.0.

-

Reaction Initiation: The reaction was initiated by adding either DTBA or DTT to the solution of oxidized L-glutathione.

-

Monitoring: The progress of the reaction was monitored by observing the decrease in the concentration of oxidized L-glutathione over time using a suitable analytical method, such as HPLC.

-

Data Analysis: The observed rate constants (kobs) were determined by fitting the concentration versus time data to a pseudo-first-order rate equation. The ratio of kobs for DTBA to that of DTT was then calculated to determine the rate acceleration.

Conclusion

This compound presents a compelling case to supplant DTT as the preferred reagent for reducing disulfide bonds in biomolecules. Its lower thiol pKa values lead to significantly faster reduction rates at physiological pH.[1][2] Furthermore, the presence of an amino group provides practical advantages in terms of purification and conjugation, streamlining experimental workflows.[1][2][4] For researchers in biochemistry, drug development, and proteomics, the adoption of DTBA can lead to increased efficiency and efficacy in their studies.

References

- 1. A Potent, Versatile Disulfide-Reducing Agent from Aspartic Acid - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. researchgate.net [researchgate.net]

- 4. A potent, versatile disulfide-reducing agent from aspartic acid - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. A potent, versatile disulfide-reducing agent from aspartic acid. | Sigma-Aldrich [b2b.sigmaaldrich.com]

- 6. Dithiothreitol - Wikipedia [en.wikipedia.org]

- 7. interchim.fr [interchim.fr]

- 8. astralscientific.com.au [astralscientific.com.au]

- 9. usbio.net [usbio.net]

- 10. raineslab.com [raineslab.com]

A Technical Guide to Dithiobutylamine (DTBA): pKa and its Impact on Neutral pH Reactions

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of (2S)-2-amino-1,4-dimercaptobutane, commonly known as dithiobutylamine (DTBA). It details the pKa values of DTBA and elucidates their critical significance in reactions at neutral pH, particularly in the context of disulfide bond reduction. This document also outlines experimental protocols for pKa determination and the synthesis of DTBA, supported by quantitative data and graphical representations to facilitate understanding and application in research and drug development.

Physicochemical Properties of this compound

This compound is a dithiol reducing agent designed as a superior alternative to dithiothreitol (B142953) (DTT) for biochemical applications.[1][2] Its key advantage lies in its lower thiol pKa values, which enhance its reducing efficacy at neutral pH.[3][4] The hydrochloride salt of DTBA is a nearly odorless, water-soluble white solid.[1][3]

The reactivity of a thiol is dependent on the concentration of the thiolate anion (-S⁻), which is governed by the pKa of the thiol group (-SH). DTBA possesses two thiol groups and one primary amine, each with a distinct pKa value. The thiol pKa values are particularly significant for its function as a reducing agent.

| Functional Group | pKa Value (Mean ± SE) |

| Thiol 1 | 8.2 ± 0.2 |

| Thiol 2 | 9.3 ± 0.1 |

| Amino Group | ~10-11 (estimated) |

| Table 1: pKa values of this compound (DTBA).[3] |

The pKa values for the thiol groups were determined using a pH-titration monitored by ultraviolet spectroscopy.[3] The lower pKa value of 8.2 is approximately one unit lower than the lowest pKa of DTT (pKa₁ = 9.2).[3][5] This difference is attributed to the strong Coulombic and inductive effects of the protonated amino group in DTBA.[3]

Significance of pKa in Neutral pH Reactions

The enhanced reactivity of DTBA at neutral pH (pH ≈ 7.0) is a direct consequence of its lower thiol pKa values compared to the commonly used reducing agent, DTT.

At a pH equal to the pKa of a thiol group, 50% of the molecules exist in the reactive thiolate form. At neutral pH, a significantly larger fraction of DTBA's thiol groups are deprotonated and thus reactive, compared to DTT where over 99% of the thiol groups remain protonated and unreactive.[2][3][4] This increased concentration of the thiolate anion at neutral pH leads to a faster rate of thiol-disulfide interchange, the fundamental reaction for reducing disulfide bonds.

Studies have demonstrated the superior performance of DTBA in reducing disulfide bonds in both small molecules and proteins at neutral pH.

| Substrate | pH | Fold Faster than DTT |

| Oxidized β-mercaptoethanol | 7.0 | 3.5 |

| Oxidized β-mercaptoethanol | 5.5 | 4.4 |

| Oxidized L-glutathione | 7.0 | 5.2 |

| Papain (cysteine protease) | 7.0 | 14 |

| Table 2: Rate acceleration of disulfide reduction by DTBA compared to DTT.[3] |

The accelerated reduction of oxidized L-glutathione, which has a net negative charge at neutral pH, suggests that favorable Coulombic interactions with the positively charged DTBA may also contribute to the increased reaction rate.[3] The faster reduction kinetics make DTBA a more efficient reagent for applications such as protein denaturation for electrophoresis, refolding of proteins, and maintaining proteins in a reduced state.[5]

The reduction of a disulfide bond by DTBA proceeds through a two-step thiol-disulfide exchange mechanism, analogous to that of DTT.

Caption: General mechanism of disulfide bond reduction by DTBA.

In the first step, a thiolate anion of DTBA attacks one of the sulfur atoms of the disulfide bond, forming a mixed disulfide. This is followed by a rapid intramolecular cyclization, where the second thiol of the same DTBA molecule attacks the sulfur atom of the mixed disulfide, releasing the second thiol and forming a stable six-membered cyclic disulfide.[4]

Experimental Protocols

DTBA can be synthesized from L-aspartic acid in a multi-step process.[3][6] The following is a summary of a reported synthetic route.

Caption: Synthetic workflow for this compound (DTBA) from L-aspartic acid.

-

Esterification and Protection: The carboxyl groups of L-aspartic acid are esterified, and the amino group is protected (e.g., with a Boc group).

-

Reduction: The ester groups are reduced to hydroxyl groups using a strong reducing agent like lithium aluminum hydride (LiAlH₄) to yield a diol.

-

Sulfur Installation: The diol is subjected to a Mitsunobu reaction with thioacetic acid to install the sulfur functionality, forming a dithioacetate intermediate.

-

Deprotection: The protecting groups are removed to yield the final product, DTBA, which is typically isolated as its hydrochloride salt.[3]

This protocol outlines a general method for determining the pKa of thiol groups based on the change in UV absorbance upon thiolate formation.

Caption: Experimental workflow for pKa determination by UV-Vis spectrophotometry.

-

Materials:

-

DTBA hydrochloride

-

A series of buffers covering a pH range from ~7 to ~11 (e.g., phosphate, borate)

-

UV-Vis spectrophotometer

-

Calibrated pH meter

-

-

Procedure:

-

Prepare a stock solution of DTBA in deionized water.

-

For each buffer in the pH series, prepare a sample by diluting the DTBA stock solution to a constant final concentration.

-

Measure the precise pH of each sample.

-

Acquire the UV-Vis spectrum for each sample over a relevant wavelength range (e.g., 220-300 nm). The formation of the thiolate anion typically results in an increase in absorbance at a specific wavelength.

-

Record the absorbance at the wavelength of maximum difference between the protonated and deprotonated forms.

-

-

Data Analysis:

-

Plot the absorbance values against the measured pH of each sample.

-

The resulting data should form a sigmoidal curve.

-

Fit the data to the Henderson-Hasselbalch equation to determine the pKa, which corresponds to the pH at the inflection point of the curve.[7] For a molecule with two ionizing groups in this range, the curve will be a composite of two sigmoidal transitions, and deconvolution may be necessary to determine the individual pKa values.

-

Applications in Drug Development and Research

The favorable properties of DTBA make it a valuable tool in various research and drug development applications:

-

Protein Chemistry: DTBA is highly effective for reducing disulfide bonds in proteins for structural studies, refolding, and preventing aggregation.[2]

-

Enzymology: It can be used to maintain the activity of enzymes that rely on reduced cysteine residues.[5]

-

Drug Delivery: The primary amine group of DTBA facilitates its conjugation to other molecules, opening possibilities for its use in drug delivery systems or as a cleavable linker that is sensitive to the reducing environment within cells.[2][3]

-

Bioconjugation: The amino group allows for easy separation from reaction mixtures using cation-exchange chromatography.[3]

Conclusion

This compound is a potent and versatile reducing agent with significant advantages over traditional reagents like DTT, particularly for reactions conducted at or near neutral pH. Its lower thiol pKa values are the primary reason for its enhanced reactivity, leading to faster and more efficient reduction of disulfide bonds. The availability of a straightforward synthesis from an inexpensive starting material and the presence of a primary amine for conjugation and purification further enhance its utility. For researchers and professionals in drug development, DTBA offers a superior tool for manipulating and studying biological molecules, with the potential to improve experimental outcomes and enable new applications.

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. A potent, versatile disulfide-reducing agent from aspartic acid - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

- 4. A Potent, Versatile Disulfide-Reducing Agent from Aspartic Acid - PMC [pmc.ncbi.nlm.nih.gov]

- 5. scielo.br [scielo.br]

- 6. WO2013123382A1 - Dithioamine reducing agents - Google Patents [patents.google.com]

- 7. benchchem.com [benchchem.com]

An In-depth Technical Guide to the Solubility and Stability of Dithiobutylamine (DTBA) in Aqueous Solutions

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the aqueous solubility and stability of Dithiobutylamine (DTBA), a potent disulfide-reducing agent. It includes a summary of its key physicochemical properties, factors influencing its stability, and detailed experimental protocols for its analysis.

Core Physicochemical Properties

This compound, or (2S)-2-amino-1,4-dimercaptobutane, was developed as a superior alternative to dithiothreitol (B142953) (DTT) for the reduction of disulfide bonds in biological molecules.[1][2] Its key advantage lies in the lower pKa values of its thiol groups, which enhances its reactivity at neutral pH.[1][2] The hydrochloride salt of DTBA is a stable, nearly odorless, white crystalline solid.[1][3]

The fundamental properties of DTBA are summarized in the table below.

| Property | Value | Source(s) |

| Molecular Formula | C₄H₁₁NS₂ · HCl | [4][5] |

| Molecular Weight | 173.73 g/mol | [4][5] |

| Appearance | White to off-white solid | [1][3][] |

| Thiol pKa₁ | 8.2 ± 0.2 | [1] |

| Thiol pKa₂ | 9.3 ± 0.1 | [1] |

| Reduction Potential (E°′) | -0.317 ± 0.002 V | [1] |

Solubility Profile

The hydrochloride salt of DTBA exhibits excellent solubility in aqueous solutions, a critical feature for its application in biological research. While specific quantitative solubility limits are not extensively reported in peer-reviewed literature, its qualitative solubility is well-documented across scientific papers and supplier technical data sheets.

| Solvent | Solubility | Source(s) |

| Water | High / Soluble | [1][4][][7][8] |

| Methanol | Soluble | [3] |

| Dimethyl sulfoxide (B87167) (DMSO) | Soluble | [3] |

| Chloroform | Insoluble | [3] |

For practical purposes, DTBA is typically used at concentrations ranging from 1 mM to 100 mM in various buffers for protein reduction and other applications.[2][9]

Stability in Aqueous Solutions

The stability of DTBA in an aqueous solution is primarily dictated by the oxidation of its thiol groups to form a cyclic disulfide. This is not a degradation pathway in the traditional sense but rather its intended chemical function as a reducing agent. The key factors influencing its stability (i.e., the rate of its oxidation) are pH, presence of oxygen, and metal ions.

Thiol-Disulfide Equilibrium

The primary mechanism governing DTBA's stability is the reversible oxidation of its two thiol groups to form a stable six-membered ring containing a disulfide bond. The deprotonated thiolate form (-S⁻) is the reactive nucleophile that initiates disulfide reduction and is also the species susceptible to oxidation.[1][10]

Caption: Reversible oxidation of this compound (DTBA).

Influence of pH

The rate of thiol oxidation is highly pH-dependent.[10][11]

-

Acidic pH (pH < 7): The thiol groups (pKa₁ ≈ 8.2) are predominantly protonated (-SH). This form is significantly less reactive and less susceptible to air oxidation. Therefore, DTBA solutions are most stable at an acidic pH.

-

Neutral to Alkaline pH (pH ≥ 7): As the pH increases above the first pKa, the concentration of the highly reactive thiolate anion (-S⁻) increases. This accelerates both the desired disulfide reduction and the undesired oxidation by dissolved oxygen.

While specific kinetic data for DTBA is not available, data for the analogous compound DTT shows its half-life decreases dramatically from 40 hours at pH 6.5 to just 1.4 hours at pH 8.5 (at 20°C).[11] A similar trend is expected for DTBA.

Influence of Metal Ions

DTBA is an effective metal chelator and forms stable complexes with divalent metal ions like Zn(II), Ni(II), and Cu(I).[12][13] The presence of trace metal ions can catalyze the oxidation of thiols by air. Therefore, to maximize the stability and lifetime of DTBA stock solutions, it is highly recommended to:

-

Prepare solutions using high-purity, metal-free water.

-

Include a chelating agent such as Ethylenediaminetetraacetic acid (EDTA) at a low concentration (e.g., 0.1-1 mM) in the buffer.[11]

Experimental Protocols

This section provides detailed methodologies for the preparation and stability analysis of DTBA in aqueous solutions.

Preparation of a Standard DTBA Stock Solution

This protocol describes the preparation of a 100 mM DTBA stock solution, which can be further diluted for various applications.

Materials:

-

This compound hydrochloride (DTBA·HCl)

-

High-purity, deoxygenated water (e.g., Milli-Q, boiled and cooled under N₂ or Ar)

-

EDTA, disodium (B8443419) salt

-

Phosphate (B84403) buffer components or MES buffer for acidic pH

-

Calibrated pH meter

-

Inert gas (Nitrogen or Argon)

Procedure:

-

Buffer Preparation: Prepare the desired buffer (e.g., 0.1 M phosphate buffer, pH 6.5) containing 1 mM EDTA. Deoxygenate the buffer by sparging with an inert gas for at least 30 minutes.

-

Weighing DTBA: Weigh the required amount of DTBA·HCl in a conical tube. For 10 mL of a 100 mM solution, weigh 173.73 mg.

-

Dissolution: Under a stream of inert gas to minimize air exposure, add the deoxygenated buffer to the solid DTBA·HCl and vortex until fully dissolved.

-

pH Adjustment (Optional): If necessary, adjust the pH of the final solution. Note that DTBA·HCl is acidic upon dissolution.

-

Storage: Aliquot the stock solution into small, single-use tubes, flush the headspace with inert gas, and store at -20°C or -80°C for long-term stability. For immediate use, solutions should be kept on ice. It is best practice to prepare DTBA solutions fresh daily.[9]

Protocol: Stability Assessment by RP-HPLC

This protocol outlines a stability-indicating method using reverse-phase high-performance liquid chromatography (RP-HPLC) to monitor the concentration of reduced DTBA over time.

Principle: The concentration of DTBA in a solution stored under specific conditions (e.g., buffer type, temperature) is measured at various time points. A decrease in the peak area corresponding to reduced DTBA indicates its oxidation or degradation. The oxidized form, being less polar, will have a different retention time.

Workflow Diagram:

Caption: Workflow for an HPLC-based stability study of DTBA.

Instrumentation and Conditions:

-

HPLC System: A standard HPLC system with a UV detector.

-

Column: C18 reversed-phase column (e.g., 250 mm × 4.6 mm, 5 µm particle size).[14]

-

Mobile Phase A: 0.1% Formic Acid in Water.

-

Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

-

Flow Rate: 0.8 - 1.0 mL/min.

-

Detection Wavelength: 205 nm (for direct detection of thiol and disulfide).[7]

-

Injection Volume: 20 µL.

-

Column Temperature: 25°C.

Gradient Elution Program:

| Time (min) | % Mobile Phase B |

|---|---|

| 0.0 | 5 |

| 10.0 | 50 |

| 12.0 | 95 |

| 15.0 | 95 |

| 15.1 | 5 |

| 20.0 | 5 |

Procedure:

-

Sample Preparation: Prepare a DTBA solution (e.g., 1 mM) in the buffer of interest as described in Protocol 4.1.

-

Time Zero (t=0) Sample: Immediately after preparation, take the first aliquot, dilute if necessary with Mobile Phase A, and inject it into the HPLC system to determine the initial peak area of DTBA.

-

Incubation: Store the bulk solution under the desired test conditions (e.g., room temperature, protected from light).

-

Time-Point Sampling: At predetermined intervals (e.g., 1, 2, 4, 8, 24 hours), withdraw aliquots, process them identically to the t=0 sample, and inject them into the HPLC.

-

Data Analysis: For each chromatogram, integrate the peak area corresponding to the reduced DTBA. Calculate the percentage of DTBA remaining at each time point relative to the area at t=0. Plot this percentage against time to determine the stability profile and calculate the half-life (t₁/₂) under the tested conditions.

This guide provides a foundational understanding of this compound's behavior in aqueous solutions. For critical applications, it is recommended that researchers perform their own stability assessments under conditions that precisely mimic their experimental setup.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. sigmaaldrich.com [sigmaaldrich.com]

- 3. researchgate.net [researchgate.net]

- 4. (S)-2-Aminobutane-1,4-dithiol hydrochloride | 1363376-98-0 | FA178335 [biosynth.com]

- 5. scbt.com [scbt.com]

- 7. WO2013123382A1 - Dithioamine reducing agents - Google Patents [patents.google.com]

- 8. This compound - Wikipedia [en.wikipedia.org]

- 9. sigmaaldrich.com [sigmaaldrich.com]

- 10. Kinetics and Mechanisms of Thiol–Disulfide Exchange Covering Direct Substitution and Thiol Oxidation-Mediated Pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Dithiothreitol - Wikipedia [en.wikipedia.org]

- 12. Coordination properties of this compound (DTBA), a newly introduced protein disulfide reducing agent - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. pubs.acs.org [pubs.acs.org]

- 14. Determination of thiols and disulfides via HPLC quantification of 5-thio-2-nitrobenzoic acid - PMC [pmc.ncbi.nlm.nih.gov]

Dithiobutylamine (DTBA): A Technical Guide to Commercial Sources, Synthesis, and Applications in Research

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dithiobutylamine (DTBA), chemically known as (2S)-2-amino-1,4-dimercaptobutane, is a potent and versatile reducing agent increasingly utilized in biochemical and pharmaceutical research. Developed as a superior alternative to dithiothreitol (B142953) (DTT), DTBA offers significant advantages, including faster reduction of disulfide bonds, particularly at neutral pH, and greater stability. Its unique primary amine group also facilitates its removal from reaction mixtures and allows for covalent conjugation, expanding its utility in various applications. This technical guide provides an in-depth overview of the commercial availability of DTBA, detailed synthesis protocols, and its application in experimental workflows relevant to researchers and drug development professionals.

Commercial Availability of this compound (DTBA)

This compound, primarily available as its hydrochloride salt for enhanced stability and solubility in aqueous solutions, can be sourced from several commercial suppliers. The table below summarizes the offerings from prominent vendors, providing researchers with the necessary information for procurement.

| Supplier | Product Name | Catalog Number | Purity | Available Quantities | Price (USD) |

| Sigma-Aldrich | (S)-2-Aminobutane-1,4-dithiol hydrochloride | 774405 | 99% (titration) | 1 g | $215.00 |

| Soltec Ventures | This compound, 99+% | M120 | >99% | 1 g | $96.00 |

| 2.5 g | $216.00 | ||||

| 5 g | $406.00 | ||||

| Santa Cruz Biotechnology | This compound Hydrochloride | sc-221235 | Not specified | Contact for details | Contact for details |

| Sami Spechem | 1,4-Dithio-2-butylamine hydrochloride (DTBA) | Not specified | Not specified | Lab scale (up to 100 g) | Contact for details |

Note: Prices are subject to change and may not include shipping and handling fees. It is recommended to visit the supplier's website for the most current pricing and availability.

Synthesis of this compound (DTBA)

DTBA is synthesized from the readily available and inexpensive starting material, L-aspartic acid.[1][2][3] The synthesis involves a multi-step process that can be adapted for both laboratory and larger-scale production. Two primary routes have been described, with the key steps outlined below.[2][3]

Synthetic Pathway Overview

The synthesis of DTBA hydrochloride from L-aspartic acid generally proceeds through the following key transformations:

References

An In-depth Technical Guide to Dithiobutylamine and Dithiothreitol: A Structural and Functional Comparison

For Researchers, Scientists, and Drug Development Professionals

Dithiobutylamine (DTBA) and Dithiothreitol (DTT) are pivotal reducing agents in the realms of biochemistry and drug development. Their primary function—the cleavage of disulfide bonds—is critical for maintaining protein integrity, modulating protein function, and enabling various analytical and therapeutic applications. While both are dithiols, their distinct structural characteristics impart unique chemical properties that dictate their suitability for different experimental and developmental contexts. This guide provides a detailed comparison of their structures, mechanisms, and applications, supported by quantitative data and experimental insights.

Section 1: Chemical and Physical Properties

Dithiothreitol, also known as Cleland's reagent, has been the gold standard for disulfide reduction for decades.[1][2][3] It is a water-soluble, small-molecule redox reagent.[2][4] this compound is a newer, rationally designed reducing agent intended to improve upon some of DTT's limitations, particularly its reactivity at neutral pH.[3][5][6]

The key differentiator lies in their molecular structure. DTT is a linear diol, whereas DTBA incorporates a primary amino group.[1][5] This amino group significantly influences DTBA's physicochemical properties, most notably its pKa values.[7] The thiol pKa values of DTBA are approximately one unit lower than those of DTT, which means a larger fraction of its thiol groups are in the reactive thiolate form at a neutral pH.[7][8]

| Property | Dithiothreitol (DTT) | This compound (DTBA) |

| Synonym | Cleland's Reagent | (2S)-2-amino-1,4-dimercaptobutane |

| Molecular Formula | C4H10O2S2 | C4H11NS2 |

| Molar Mass | 154.25 g/mol [1][9] | 137.26 g/mol [5] |

| Structure | Linear dithiol with two hydroxyl groups | Dithiol with a primary amino group |

| Redox Potential (E°′ at pH 7) | -0.33 V[1][2][4][10] | -0.317 V[3][7] |

| Thiol pKa Values | 9.2 and 10.1[1] | 8.2 and 9.3[7][8] |

| Optimal pH Range | > 7.0 (typically 7.1 - 8.5)[1][2][11] | Effective at neutral and lower pH[5][6] |

| Stability in Solution | Prone to air oxidation; half-life of 1.4 hours at pH 8.5[1] | More resistant to air oxidation |

| Odor | Strong, unpleasant | Nearly odorless[5][6] |

Section 2: Mechanism of Disulfide Reduction

Both DTT and DTBA reduce disulfide bonds via a two-step thiol-disulfide exchange mechanism.[1][11][12] The process is initiated by the nucleophilic attack of a deprotonated thiol (thiolate) from the reducing agent on one of the sulfur atoms of the target disulfide bond. This forms a transient mixed disulfide intermediate. The second thiol group of the reducing agent then performs an intramolecular attack, resolving the mixed disulfide. This results in the reduction of the target disulfide and the formation of a stable, oxidized cyclic product. For DTT, this is a six-membered ring, which is energetically favorable and drives the reaction to completion.[1][2][11] DTBA also forms a stable cyclic disulfide upon oxidation.

// Invisible edges for layout "Protein_SH" -> "Mixed_Disulfide_2" [style=invis]; }

Caption: General mechanism of disulfide reduction by dithiols.

Section 3: Experimental Protocols

This protocol is a general guideline for reducing disulfide bonds in a protein sample prior to analysis (e.g., SDS-PAGE) or other downstream applications.

Materials:

-

Protein sample in a suitable buffer (e.g., Tris-HCl, PBS, pH 7.5-8.5)

-

DTT or DTBA stock solution (e.g., 1 M in water, freshly prepared)

-

Incubation equipment (e.g., water bath or heat block)

Procedure:

-

Preparation: Prepare a fresh stock solution of the reducing agent. For DTT, a 1 M stock in water is common.[11]

-

Addition of Reducing Agent: Add the DTT or DTBA stock solution to the protein sample to achieve the desired final concentration.

-

Incubation: Incubate the reaction mixture.

-

Downstream Processing: After incubation, the reduced protein is ready for the next step. If the reducing agent interferes with subsequent assays, it should be removed, for example, by dialysis or using a desalting column.[2]

This protocol is designed to irreversibly block free thiols after reduction to prevent re-oxidation, a critical step for many mass spectrometry-based proteomics workflows.

Materials:

-

Protein sample in a denaturing buffer (e.g., 6-8 M Urea, 100 mM Tris-HCl, pH 8.3)

-

DTT stock solution (0.5 M in water, fresh)

-

Iodoacetamide (IAA) stock solution (500 mM in water, fresh, light-sensitive)

-

Quenching solution (e.g., additional DTT)

Procedure:

-

Reduction: To the protein solution in denaturing buffer, add DTT to a final concentration of 5 mM. Incubate for 30-45 minutes at 56°C.[14]

-

Cooling: Cool the sample to room temperature.

-

Alkylation: Add IAA to a final concentration of 14 mM. Incubate for 30 minutes at room temperature in the dark.[14]

-

Quenching: Quench any unreacted IAA by adding DTT to an additional final concentration of 5 mM and incubate for 15 minutes at room temperature in the dark.[14]

-

Sample Cleanup: The sample is now ready for buffer exchange, digestion with a protease like trypsin, and subsequent mass spectrometry analysis.

Caption: Workflow for protein reduction and alkylation.

Section 4: Comparative Performance and Applications

The choice between DTT and DTBA is dictated by the specific experimental requirements, particularly pH and the nature of the biological system.

Reaction Kinetics: DTBA reduces disulfide bonds in both small molecules and proteins faster than DTT, especially at or below neutral pH.[3][7] For example, DTBA was found to reduce oxidized β-mercaptoethanol 3.5-fold faster than DTT at pH 7.0.[3] This enhanced rate is a direct consequence of its lower thiol pKa values.[3][7]

The reactivity can also be influenced by the electrostatic environment of the disulfide bond. In one study, DTBA reduced a disulfide bond in the anionic active site of the enzyme papain 14 times faster than DTT.[7][15] However, for a disulfide near the cationic active site of creatine (B1669601) kinase, the rates were similar for both reagents.[7]

Applications in Drug Development and Research:

-

DTT: Remains a cornerstone in in vitro protein biochemistry. It is extensively used for:

-

DTBA: Its unique properties open up new possibilities, especially in cellular contexts and bioconjugation.

-

Intracellular Studies: As a cell-permeable reagent, DTBA is better suited for modulating the intracellular redox environment.

-

Bioconjugation: The primary amine on DTBA provides a convenient handle for conjugation to other molecules, facilitating its use in drug delivery systems or for creating targeted reducing agents.[3][7]

-

Metal Chelation: DTBA is a strong chelator of metal ions like Zn(II), even more so than DTT.[16][17] This can be a disadvantage if metal ions are essential for the system under study, but it also makes DTBA a useful tool for competitive binding studies with metalloproteins.[16]

-

Section 5: Conclusion

DTT is a powerful, well-characterized, and cost-effective reducing agent that remains the preferred choice for a wide range of standard biochemical applications, particularly when working at a pH above 7.

DTBA represents a significant advancement, offering superior performance at physiological pH due to its lower pKa values. Its faster reaction kinetics, reduced odor, and the potential for chemical conjugation make it an excellent alternative for specific applications, including intracellular reduction, studies in pH-sensitive systems, and the development of novel bioconjugates.

For the researcher and drug developer, the selection between these two reagents should be a considered choice based on the specific pH, the presence of metal ions, the need for cell permeability, and the kinetic requirements of the experiment.

References

- 1. Dithiothreitol - Wikipedia [en.wikipedia.org]

- 2. interchim.fr [interchim.fr]

- 3. pubs.acs.org [pubs.acs.org]

- 4. DL-Dithiothreitol | 3483-12-3 [chemicalbook.com]

- 5. This compound - Wikipedia [en.wikipedia.org]

- 6. This compound - Wikiwand [wikiwand.com]

- 7. A Potent, Versatile Disulfide-Reducing Agent from Aspartic Acid - PMC [pmc.ncbi.nlm.nih.gov]

- 8. scielo.br [scielo.br]

- 9. agscientific.com [agscientific.com]

- 10. usbio.net [usbio.net]

- 11. broadpharm.com [broadpharm.com]

- 12. agscientific.com [agscientific.com]

- 13. researchers.mq.edu.au [researchers.mq.edu.au]

- 14. proteomicsresource.washington.edu [proteomicsresource.washington.edu]

- 15. DTBA | 1363376-98-0 [chemicalbook.com]

- 16. pubs.acs.org [pubs.acs.org]

- 17. researchgate.net [researchgate.net]

Methodological & Application

Application Notes and Protocols for Dithiobutylamine (DTBA) in Cell Lysis Buffers for Proteomics

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to incorporating Dithiobutylamine (DTBA), a rapid and effective reducing agent, into cell lysis buffers for mass spectrometry-based proteomics workflows. Detailed protocols, comparative data, and workflow diagrams are presented to facilitate the seamless adoption of DTBA in your research.

Introduction to this compound (DTBA) in Proteomics

This compound (DTBA) is a dithiol-containing reducing agent that offers several advantages over commonly used reagents like Dithiothreitol (DTT) and Tris(2-carboxyethyl)phosphine (TCEP) for the reduction of disulfide bonds in proteins. Its lower thiol pKa values result in significantly faster reduction kinetics, particularly at neutral or slightly acidic pH. This property can be advantageous in proteomics workflows by reducing sample preparation time and potentially minimizing protein modifications that can occur during prolonged incubation steps.

Key Advantages of DTBA in Proteomics Sample Preparation:

-

Rapid Disulfide Bond Reduction: DTBA has been shown to reduce disulfide bonds in small molecules and proteins at a significantly faster rate than DTT.[1] This can shorten the time required for sample preparation.

-

Efficacious at Lower pH: DTBA's lower thiol pKa makes it a more effective reducing agent at pH levels below 8.0 compared to DTT.[2]

-

Potential for Improved Protein Stability: The faster reduction process with DTBA may help to minimize protein degradation and other modifications that can occur during longer incubation times with other reducing agents.

Quantitative Comparison of Reducing Agents

While extensive quantitative data for DTBA in direct comparison to DTT and TCEP in a full proteomics workflow is still emerging, the following table summarizes known properties and expected performance metrics based on available literature.

| Feature | This compound (DTBA) | Dithiothreitol (DTT) | Tris(2-carboxyethyl)phosphine (TCEP) |

| Reduction Speed | Very Fast[1] | Moderate[3] | Fast[3][4] |

| Optimal pH Range | Broad, effective at neutral and slightly acidic pH | Optimal at pH > 7[3][4] | Wide (pH 1.5-8.5)[3][4] |

| Mechanism | Thiol-based, reversible | Thiol-based, reversible[3] | Non-thiol based, irreversible[3] |

| Odor | Not specified, likely has a thiol odor | Strong, unpleasant odor[3][4] | Odorless[3][4] |

| Compatibility with Metal Affinity Chromatography | May interfere due to metal-binding abilities[4] | Can interfere | Generally compatible |

| Stability | Air-sensitive | Prone to oxidation[3][4] | More stable, resistant to air oxidation[3][4] |

Experimental Protocols

This section provides a detailed protocol for the use of DTBA in a typical bottom-up proteomics workflow, from cell lysis to peptide preparation for mass spectrometry analysis.

Protocol 1: Cell Lysis and Protein Extraction using DTBA-containing Lysis Buffer

This protocol is designed for cultured mammalian cells.

Materials:

-

Cell scraper

-

Ice-cold Phosphate-Buffered Saline (PBS)

-

DTBA Lysis Buffer (see recipe below)

-

Protease and phosphatase inhibitor cocktails

-

Microcentrifuge tubes

-

Sonicator or 25-gauge needle and syringe

-

Refrigerated centrifuge

DTBA Lysis Buffer Recipe:

| Component | Final Concentration | Purpose |

| Tris-HCl, pH 7.5 | 50 mM | Buffering agent |

| NaCl | 150 mM | Salt concentration |

| EDTA | 1 mM | Chelating agent |

| Triton X-100 or NP-40 | 1% (v/v) | Non-ionic detergent for membrane solubilization[5][6][7] |

| Sodium Deoxycholate | 0.5% (w/v) | Ionic detergent to aid in solubilization[6] |

| SDS | 0.1% (w/v) | Strong ionic detergent for complete denaturation[5][6] |

| This compound (DTBA) | 5-10 mM | Reducing Agent |

| Protease Inhibitor Cocktail | 1X | Prevent protein degradation[8] |

| Phosphatase Inhibitor Cocktail | 1X (if studying phosphorylation) | Prevent dephosphorylation[9] |

Procedure:

-

Cell Harvesting:

-

For adherent cells, wash the cell monolayer twice with ice-cold PBS.

-

Add a minimal volume of ice-cold PBS and gently scrape the cells.

-

For suspension cells, pellet the cells by centrifugation at 500 x g for 5 minutes at 4°C and wash twice with ice-cold PBS.

-

-

Cell Lysis:

-

Resuspend the cell pellet in an appropriate volume of ice-cold DTBA Lysis Buffer (e.g., 1 mL per 10^7 cells).

-

Incubate the lysate on ice for 15-20 minutes with occasional vortexing.

-

-

Homogenization:

-

To ensure complete lysis and shear nucleic acids, sonicate the lysate on ice (e.g., 3 cycles of 10 seconds on, 30 seconds off) or pass the lysate through a 25-gauge needle several times.

-

-

Clarification:

-

Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cellular debris.

-

-

Protein Quantification:

-

Carefully transfer the supernatant (protein extract) to a new pre-chilled tube.

-

Determine the protein concentration using a compatible protein assay (e.g., BCA assay). The sample may need to be diluted to be within the linear range of the assay.

-

Protocol 2: Protein Reduction, Alkylation, and Digestion

This protocol follows cell lysis and protein quantification.

Materials:

-

Protein extract from Protocol 1

-

This compound (DTBA) (if not already in lysis buffer) or Dithiothreitol (DTT) or Tris(2-carboxyethyl)phosphine (TCEP)

-

Iodoacetamide (IAA)

-

Ammonium Bicarbonate (NH4HCO3) buffer (50 mM, pH 8.0)

-

Trypsin (mass spectrometry grade)

-

Formic Acid (FA)

-

Heating block or water bath

-

Light-blocking foil or dark room

Procedure:

-

Protein Denaturation and Reduction:

-

Take a desired amount of protein (e.g., 100 µg) and adjust the volume with 50 mM NH4HCO3 to a final concentration of approximately 1 µg/µL.

-

If DTBA was not included in the lysis buffer, add it to a final concentration of 10 mM. Alternatively, add DTT to 10 mM or TCEP to 5 mM.

-

Incubate at 56°C for 20 minutes (for DTBA and DTT) or at room temperature for 30 minutes (for TCEP).

-

-

Alkylation:

-

Cool the sample to room temperature.

-

Add Iodoacetamide (IAA) to a final concentration of 20 mM.

-

Incubate in the dark at room temperature for 30 minutes.

-

-

Quenching (Optional but Recommended):

-

To quench any unreacted IAA, add DTBA or DTT to a final concentration of 5 mM and incubate for 15 minutes in the dark.

-

-

Enzymatic Digestion:

-

Dilute the sample with 50 mM NH4HCO3 to reduce the concentration of any remaining detergents or denaturants (e.g., a 4-fold dilution).

-

Add trypsin at a 1:50 (enzyme:protein) ratio (w/w).

-

Incubate overnight (12-16 hours) at 37°C.

-

-

Digestion Quenching and Acidification:

-

Stop the digestion by adding formic acid to a final concentration of 1% (v/v). The pH should be between 2 and 3.

-

-

Peptide Desalting:

-

Desalt the peptide mixture using a C18 StageTip or a similar solid-phase extraction method.

-

Elute the peptides and dry them in a vacuum centrifuge.

-

-

Sample Reconstitution:

-

Reconstitute the dried peptides in a solution of 0.1% formic acid in mass spectrometry-grade water for LC-MS/MS analysis.

-

Visualizations

Workflow for a Bottom-Up Proteomics Experiment Using DTBA

Caption: A streamlined bottom-up proteomics workflow incorporating DTBA.

Mechanism of Disulfide Bond Reduction by a Dithiol Reagent like DTBA

Caption: Mechanism of disulfide bond reduction using a dithiol reagent.

Application in a Specific Signaling Pathway: Phosphoproteomics

The rapid action of DTBA can be particularly beneficial in phosphoproteomics, where the labile nature of phosphate (B84403) groups necessitates swift sample processing to preserve the in vivo phosphorylation state.[9][10] A shorter reduction time minimizes the activity of phosphatases that may remain active during the initial stages of cell lysis and protein denaturation.

Workflow for Phosphopeptide Enrichment with DTBA-based Lysis

Caption: A phosphoproteomics workflow benefiting from rapid DTBA-mediated reduction.

Conclusion

This compound presents a compelling alternative to traditional reducing agents in proteomics workflows. Its rapid reduction kinetics offer the potential for faster sample preparation and improved preservation of protein integrity. The provided protocols and workflows serve as a starting point for researchers to integrate DTBA into their experiments. Further optimization may be required depending on the specific cell type and experimental goals. As more comparative data becomes available, the specific advantages of DTBA in various proteomics applications will be further elucidated.

References

- 1. protocols.io [protocols.io]

- 2. UWPR [proteomicsresource.washington.edu]

- 3. content.ilabsolutions.com [content.ilabsolutions.com]

- 4. benchchem.com [benchchem.com]

- 5. Detergents for Cell Lysis and Protein Extraction | Thermo Fisher Scientific - TW [thermofisher.com]

- 6. Choosing The Right Lysis Buffer | Proteintech Group [ptglab.com]

- 7. benchchem.com [benchchem.com]

- 8. Bottom-Up Proteomics Workflow for Studying Multi-organism Systems | Springer Nature Experiments [experiments.springernature.com]

- 9. Enrichment techniques employed in phosphoproteomics - PMC [pmc.ncbi.nlm.nih.gov]

- 10. A Critical Review of Bottom-Up Proteomics: The Good, the Bad, and the Future of This Field - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for Dithiobutylamine (DTBA) in Intracytoplasmic Sperm Injection (ICSI)

Disclaimer: The use of Dithiobutylamine (DTBA) in human Intracytoplasmic Sperm Injection (ICSI) is not a clinically established or widely adopted procedure. The following information is based on preclinical research in bovine models and should be interpreted with caution. These protocols are intended for research purposes only and are not a substitute for established clinical practices.

Introduction

Intracytoplasmic sperm injection (ICSI) is a pivotal assisted reproductive technology.[1] However, fertilization failure can still occur, sometimes due to incomplete sperm chromatin decondensation.[1] In mammalian sperm, DNA is tightly packaged by protamines cross-linked by disulfide bonds.[1] The reduction of these bonds is a critical step for the formation of the male pronucleus after fertilization.[1]

This compound (DTBA) is a reducing agent, structurally similar to dithiothreitol (B142953) (DTT), that has been investigated for its potential to improve ICSI outcomes by facilitating sperm chromatin decondensation.[1][2] Research in bovine models suggests that pretreating sperm with DTBA can enhance blastocyst formation rates following ICSI.[1][2] The primary amine group in DTBA may allow for better retention within the sperm, preventing reoxidation and promoting efficient pronuclear formation.[1]

Potential Mechanism of Action

The proposed mechanism of DTBA in the context of ICSI involves the reduction of disulfide bonds within the sperm nucleus. This action facilitates the replacement of sperm protamines with oocyte histones, leading to chromatin relaxation and the formation of the male pronucleus.[1]

Experimental Data (Bovine Model)

The following tables summarize quantitative data from a study investigating the effects of DTBA pretreatment on bovine sperm and subsequent ICSI outcomes.[1]

Table 1: Effect of DTBA Concentration and Exposure Time on Sperm Disulfide Bond Reduction [1]

| DTBA Concentration | Exposure Time | Efficacy of Disulfide Bond Reduction |

| 2.5 mM | 5 min - 2 h | Moderate |

| 5 mM | 5 min | Highest Efficacy |

| 10 mM | 5 min - 2 h | Moderate |

Table 2: Comparison of Sperm Viability and Pronuclear Formation [1]

| Treatment Group | Percentage of Live Spermatozoa | Male Pronuclear Formation Rate |

| Control (Untreated) | No significant difference from DTBA | - |

| 5 mM DTBA (5 min) | Significantly higher than DTT | Tended to improve (P = 0.071) |

| 5 mM DTT (20 min) | Significantly lower than DTBA | - |

Table 3: Embryo Development Following ICSI [1]

| Treatment Group | Blastocyst Formation Rate |

| Control (Untreated) | Significantly lower than DTBA |

| 5 mM DTBA (5 min) | Significantly improved |

| 5 mM DTT (20 min) | Significantly lower than DTBA |

| Sham Injection | Significantly lower than DTBA |

Note: Blastocyst quality, in terms of cell numbers and ploidy, was not significantly different among the groups.[1]

Experimental Protocols (Based on Bovine Model)

These protocols are adapted from the methodologies described in the preclinical bovine study.[1]

4.1. Sperm Pretreatment with DTBA

-

Preparation of DTBA Solution:

-

Prepare a 5 mM solution of this compound (DTBA) in a suitable sperm handling medium.

-

Ensure the pH and osmolarity of the solution are appropriate for sperm viability.

-

-

Sperm Incubation:

-

Isolate and wash the desired sperm population.

-

Resuspend the sperm pellet in the 5 mM DTBA solution.

-

Incubate for 5 minutes at the appropriate temperature for the species.

-

-

Washing:

-

Following incubation, wash the sperm at least twice in a fresh sperm handling medium to remove the DTBA.

-

Centrifuge at a gentle speed to pellet the sperm without causing damage.

-

-

Final Preparation:

-

Resuspend the final sperm pellet in the injection medium (e.g., with polyvinylpyrrolidone (B124986) (PVP) to immobilize sperm).

-

The sperm is now ready for ICSI.

-

4.2. Intracytoplasmic Sperm Injection (ICSI) Procedure

-

Oocyte Preparation:

-

Denude mature metaphase II (MII) oocytes of surrounding cumulus cells.

-

Place the oocytes in a microinjection dish containing droplets of handling medium.

-

-

Sperm Selection and Immobilization:

-

Place a droplet of the DTBA-pretreated sperm suspension in the dish.

-

Select a morphologically normal, motile spermatozoon.

-

Immobilize the sperm by gently striking its tail with the injection pipette.

-

-

Microinjection:

-

Aspirate the immobilized sperm into the injection pipette, tail-first.

-

Secure an oocyte with the holding pipette.

-

Insert the injection pipette through the zona pellucida and oolemma into the cytoplasm.

-

Gently expel the sperm into the oocyte.

-

Withdraw the pipette carefully.

-

-

Post-Injection Culture:

-

Wash the injected oocytes and place them in a culture medium.

-

Incubate under appropriate conditions and monitor for fertilization and embryo development.

-

Considerations and Future Directions

-

Species-Specific Effects: The optimal concentration and incubation time for DTBA may vary significantly between species. The protocol described here was developed for bovine sperm and has not been validated for human use.[1]

-

Safety and Toxicity: Further research is needed to fully understand the safety profile of DTBA and its potential effects on oocyte health and subsequent embryo development.

-

Comparison with Other Reducing Agents: While DTBA showed advantages over DTT in the bovine model, more comprehensive studies are needed to compare its efficacy and safety with other reducing agents like glutathione (B108866) (GSH).[1][3]

-